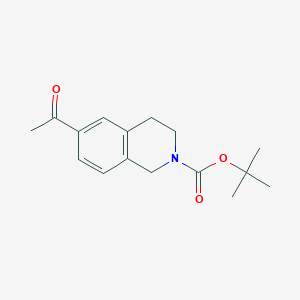

2-Boc-6-Acetyl-1,2,3,4-tetrahydroisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 6-acetyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-11(18)12-5-6-14-10-17(8-7-13(14)9-12)15(19)20-16(2,3)4/h5-6,9H,7-8,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPWCIVAFZNMML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(CN(CC2)C(=O)OC(C)(C)C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40731220 | |

| Record name | tert-Butyl 6-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008518-35-1 | |

| Record name | tert-Butyl 6-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Boc-6-Acetyl-1,2,3,4-tetrahydroisoquinoline: Properties, Synthesis, and Applications

Introduction: The Strategic Value of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a quintessential "privileged scaffold" in medicinal chemistry and drug discovery.[1] This rigid, nitrogen-containing heterocyclic system is a common motif in a vast array of natural products, particularly alkaloids, and synthetic compounds that exhibit a wide spectrum of biological activities, including antitumor, anti-HIV, and neuroprotective properties.[2] Its conformational constraint and versatile substitution patterns allow for the precise spatial orientation of functional groups, making it an ideal framework for designing potent and selective therapeutic agents.[1]

This guide focuses on a key derivative, 2-Boc-6-acetyl-1,2,3,4-tetrahydroisoquinoline . This molecule is strategically designed for synthetic utility. The tert-butyloxycarbonyl (Boc) group on the nitrogen at position 2 serves as a robust protecting group, rendering the amine temporarily inert to a wide range of reaction conditions while being easily removable under mild acidic conditions. Concurrently, the acetyl group at the C-6 position on the aromatic ring provides a reactive handle for extensive chemical elaboration. This combination makes the compound a highly valuable building block for constructing more complex, biologically active molecules. This document provides a comprehensive overview of its chemical properties, a logical synthetic strategy with mechanistic insights, and its applications for researchers, chemists, and drug development professionals.

Core Chemical Identity and Physicochemical Properties

The fundamental identity of a synthetic building block is defined by its structure and inherent physical properties. These parameters govern its reactivity, solubility, and handling characteristics in a laboratory setting.

Chemical Structure

The structure consists of the bicyclic tetrahydroisoquinoline core, with the nitrogen atom protected by a Boc group and an acetyl substituent at the 6-position of the benzene ring.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Boc-6-Acetyl-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Boc-6-acetyl-1,2,3,4-tetrahydroisoquinoline is a key heterocyclic building block in medicinal chemistry and drug discovery. The tetrahydroisoquinoline scaffold is a privileged structure found in numerous biologically active natural products and synthetic pharmaceuticals. The presence of the Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom allows for controlled synthetic manipulations, while the acetyl group at the 6-position provides a handle for further functionalization, making this compound a versatile intermediate in the synthesis of a wide range of therapeutic agents.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for the interpretation of spectroscopic data. The following diagram illustrates the structure and atom numbering scheme for this compound, which will be referenced throughout this guide.

Caption: Molecular structure and atom numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for the aromatic, aliphatic, acetyl, and Boc protons.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7 - 7.8 | d | 1H | H-5 |

| ~7.6 | s | 1H | H-7 |

| ~7.2 | d | 1H | H-8 |

| ~4.6 | s | 2H | H-1 |

| ~3.6 | t | 2H | H-3 |

| ~2.8 | t | 2H | H-4 |

| ~2.5 | s | 3H | -COCH₃ |

| ~1.5 | s | 9H | -C(CH₃)₃ |

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a high-resolution ¹H NMR spectrum would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range of approximately 12-16 ppm centered around 6-7 ppm.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the resulting spectrum.

Interpretation of the ¹H NMR Spectrum:

The rationale behind the predicted chemical shifts is based on the electronic environment of each proton. The aromatic protons (H-5, H-7, and H-8) are expected in the downfield region (7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The acetyl group at C-6 will influence the chemical shifts of the adjacent aromatic protons. The benzylic protons at C-1 are typically observed as a singlet around 4.6 ppm. The aliphatic protons of the tetrahydroisoquinoline ring (H-3 and H-4) will appear as triplets in the upfield region, with the protons at C-3 being slightly more deshielded due to their proximity to the nitrogen atom. The acetyl methyl protons will give a sharp singlet around 2.5 ppm, and the nine equivalent protons of the Boc group will produce a characteristic strong singlet at approximately 1.5 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are typically required compared to ¹H NMR.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~197 | C=O (acetyl) |

| ~155 | C=O (Boc) |

| ~138 | C-6 |

| ~135 | C-4a |

| ~133 | C-8a |

| ~129 | C-5 |

| ~128 | C-7 |

| ~126 | C-8 |

| ~80 | -C (CH₃)₃ |

| ~45 | C-1 |

| ~42 | C-3 |

| ~29 | C-4 |

| ~28 | -C(C H₃)₃ |

| ~26 | -COC H₃ |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of CDCl₃) is generally preferred for ¹³C NMR.

-

Instrumentation: A 100 MHz or higher frequency NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

-

Number of Scans: Several hundred to several thousand scans are typically required.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width (sw): A range of approximately 220-250 ppm.

-

-

Data Processing: Similar to ¹H NMR, the FID is processed with a Fourier transform and an exponential window function (line broadening of 1-2 Hz).

Interpretation of the ¹³C NMR Spectrum:

The carbonyl carbons of the acetyl and Boc groups are expected to be the most downfield signals. The aromatic carbons will resonate in the 120-140 ppm region. The aliphatic carbons of the tetrahydroisoquinoline ring (C-1, C-3, and C-4) will be found in the upfield region, along with the carbons of the Boc and acetyl methyl groups. The quaternary carbon of the tert-butyl group will appear around 80 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Medium | C-H stretch (aliphatic) |

| ~1685 | Strong | C=O stretch (acetyl ketone) |

| ~1695 | Strong | C=O stretch (Boc carbamate) |

| ~1600 | Medium | C=C stretch (aromatic) |

| ~1470 | Medium | C-H bend (aliphatic) |

| ~1250 | Strong | C-N stretch |

| ~1160 | Strong | C-O stretch (Boc) |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: A background spectrum of the empty sample compartment is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented as percent transmittance versus wavenumber.

Interpretation of the IR Spectrum:

The IR spectrum will be dominated by two strong carbonyl stretching bands: one for the acetyl ketone around 1685 cm⁻¹ and another for the Boc carbamate around 1695 cm⁻¹. The exact positions may overlap, potentially appearing as a broad, strong absorption. The aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹, while the aromatic C=C stretching bands will appear around 1600 cm⁻¹. The strong absorptions in the fingerprint region (below 1500 cm⁻¹) corresponding to C-N and C-O stretching will also be characteristic.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Possible Fragment |

| 275 | [M]⁺ (Molecular Ion) |

| 219 | [M - C₄H₈]⁺ or [M - C₄H₉O + H]⁺ |

| 202 | [M - C₄H₉O₂]⁺ |

| 174 | [M - Boc]⁺ |

| 160 | [M - Boc - CH₂]⁺ |

| 146 | [M - Boc - CO]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

-

Ionization Method: Electron Ionization (EI) at 70 eV is a common method for generating fragment ions and creating a characteristic fragmentation pattern. Electrospray ionization (ESI) would be suitable for confirming the molecular weight.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Interpretation of the Mass Spectrum:

The molecular ion peak [M]⁺ is expected at m/z 275, corresponding to the molecular weight of the compound (C₁₆H₂₁NO₃). A prominent peak at m/z 57, corresponding to the stable tert-butyl cation, is a hallmark of Boc-protected compounds. The loss of the entire Boc group (101 Da) would lead to a fragment at m/z 174. Other significant fragments would arise from further cleavages of the tetrahydroisoquinoline ring and the loss of the acetyl group.

Conclusion

This in-depth technical guide provides a comprehensive predicted spectroscopic profile of this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers, scientists, and drug development professionals can confidently identify and characterize this important synthetic intermediate. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory. While this guide is based on predictive analysis, it serves as a valuable reference for anyone working with this compound, facilitating its use in the advancement of chemical synthesis and drug discovery.

A Technical Guide to 2-Boc-6-Acetyl-1,2,3,4-tetrahydroisoquinoline: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with diverse and potent biological activities.[1][2] From antitumor antibiotics to agents targeting neurodegenerative disorders, the THIQ nucleus has captured the attention of the scientific community for decades.[1] This guide focuses on a key derivative, 2-Boc-6-Acetyl-1,2,3,4-tetrahydroisoquinoline (CAS Number: 1008518-35-1 ), a versatile building block whose strategic functionalization makes it an invaluable intermediate in the synthesis of next-generation therapeutics. The presence of the Boc-protecting group on the nitrogen allows for controlled reactions, while the acetyl group at the 6-position serves as a crucial chemical handle for diversification and exploration of structure-activity relationships (SAR). This document provides an in-depth overview of its chemical properties, a detailed synthesis protocol, and its emerging applications in modern drug development.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1008518-35-1 | Multiple Chemical Suppliers |

| Molecular Formula | C₁₆H₂₁NO₃ | Chemical Supplier Data |

| Molecular Weight | 275.34 g/mol | Chemical Supplier Data |

| IUPAC Name | tert-butyl 6-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | Chemical Supplier Data |

| Appearance | Off-white to yellow solid | General Supplier Information |

| Purity | Typically >95% | General Supplier Information |

Synthesis of this compound

The synthesis of the title compound is conceptually straightforward, relying on a classic and robust electrophilic aromatic substitution reaction: the Friedel-Crafts Acylation .[3][4][5][6][7] This reaction introduces an acyl group onto an aromatic ring using an acyl halide or anhydride and a strong Lewis acid catalyst.[4][5] In this case, the readily available tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate (2-Boc-THIQ) serves as the starting material. The electron-donating nature of the tetrahydroisoquinoline ring system directs the acylation, with the 6-position being a favorable site for substitution.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate

-

Acetyl chloride (CH₃COCl)

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, dissolve tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate (1.0 equivalent) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Lewis Acid Addition: Carefully add anhydrous aluminum chloride (AlCl₃) (approximately 2.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains low. The mixture may become a thick slurry.

-

Acylating Agent Addition: Add acetyl chloride (approximately 1.2 equivalents) dropwise via the dropping funnel over 15-20 minutes.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl. Stir vigorously until all solids have dissolved.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Synthetic Workflow Diagram

Caption: Workflow for the Friedel-Crafts acylation synthesis.

Applications in Drug Discovery

The strategic placement of the Boc-protecting group and the acetyl moiety makes this compound a highly valuable intermediate in the synthesis of complex molecules for drug discovery. The tetrahydroisoquinoline scaffold itself is a key component in compounds targeting a range of diseases.

Phosphodiesterase 4 (PDE4) Inhibitors

Phosphodiesterase 4 (PDE4) is a critical enzyme that regulates inflammatory responses by hydrolyzing cyclic AMP (cAMP).[8] Inhibition of PDE4 has emerged as a promising therapeutic strategy for inflammatory diseases such as psoriasis and chronic obstructive pulmonary disease (COPD).[9][10] Numerous studies have demonstrated that the tetrahydroisoquinoline scaffold is an effective core for the design of potent and selective PDE4 inhibitors.[8][11][12]

The 6-acetyl group on our title compound can be used as a starting point for further chemical elaboration. For example, it can be reduced to an alcohol, converted to an oxime, or undergo aldol-type condensations to append various side chains. These modifications allow for the systematic exploration of the binding pocket of the PDE4 enzyme, enabling the optimization of potency and selectivity. The development of novel tetrahydroisoquinoline-based PDE4 inhibitors is an active area of research, with the goal of creating safer and more effective anti-inflammatory agents.[8][9][10]

Selective Androgen Receptor Modulators (SARMs)

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit anabolic activity in muscle and bone, similar to anabolic steroids, but with a reduced impact on reproductive tissues.[13] This tissue selectivity makes them attractive candidates for treating muscle wasting, osteoporosis, and hypogonadism.[13] The tetrahydroisoquinoline and related tetrahydroquinoline frameworks have been identified as promising nonsteroidal scaffolds for the development of novel SARMs.[13][14]

The synthesis of these complex SARMs often requires a multi-step approach where a functionalized core is essential.[15] this compound can serve as a key intermediate in the construction of such molecules. The acetyl group can be transformed into more complex functionalities required for potent androgen receptor binding and modulation.

Logical Relationship Diagram

Caption: Role as a versatile intermediate in drug discovery.

Conclusion

This compound is more than just a chemical compound; it is a key enabling tool for medicinal chemists and drug development professionals. Its well-defined structure, confirmed CAS number 1008518-35-1 , and accessible synthesis via Friedel-Crafts acylation make it a reliable starting point for complex synthetic campaigns. The strategic positioning of its functional groups provides the necessary handles to explore the structure-activity relationships of potent therapeutic agents, including PDE4 inhibitors and SARMs. As the quest for novel and more selective drugs continues, the importance of such versatile and well-characterized building blocks will undoubtedly continue to grow.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. Friedel–Crafts Acylation [sigmaaldrich.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of novel inhibitors of phosphodiesterase 4 with 1-phenyl-3,4-dihydroisoquinoline scaffold: Structure-based drug design and fragment identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of novel tetrahydroisoquinoline derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and synthesis of tricyclic tetrahydroquinolines as a new series of nonsteroidal selective androgen receptor modulators (SARMs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Strategic Application of the Boc Protecting Group in Tetrahydroisoquinoline Synthesis: A Technical Guide

Introduction: The Enduring Importance of Tetrahydroisoquinolines and the Pivotal Role of Nitrogen Protection

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged heterocyclic motif, forming the core of a vast array of natural products and synthetic pharmaceuticals with diverse and potent biological activities.[1] From the potent bronchodilator trimetoquinol to complex alkaloids, the THIQ framework is a cornerstone of medicinal chemistry.[2] The synthesis of these valuable molecules, however, presents a significant challenge: controlling the reactivity of the nitrogen atom. The nucleophilicity and basicity of the secondary amine in the THIQ precursor can lead to a multitude of undesired side reactions, complicating synthetic routes and reducing yields.

This technical guide provides an in-depth exploration of the strategic use of the tert-butoxycarbonyl (Boc) protecting group in the synthesis of tetrahydroisoquinolines. We will delve into the mechanistic underpinnings of its application in key synthetic transformations, provide detailed experimental protocols, and offer a comparative analysis to other common nitrogen-protecting groups. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of the Boc group for the efficient and controlled synthesis of complex THIQ derivatives.

The Boc Group: A Chemist's Ally in Amine Protection

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, and for good reason.[3] Its popularity stems from a combination of factors that make it particularly well-suited for the intricacies of multi-step synthesis.

Key Characteristics of the Boc Protecting Group:

| Characteristic | Description | Key References |

| Installation | Typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc)₂O under basic or neutral conditions. | [4] |

| Stability | Stable to a wide range of nucleophilic and basic conditions, as well as to many reducing and oxidizing agents. | [4] |

| Cleavage (Deprotection) | Readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in an organic solvent. | [4] |

| Orthogonality | Its acid lability makes it orthogonal to other common protecting groups like the base-labile Fluorenylmethyloxycarbonyl (Fmoc) and the hydrogenolysis-labile Carboxybenzyl (Cbz) group. | [4][5] |

This orthogonality is a critical feature, allowing for the selective deprotection of one amine in the presence of others, a common requirement in the synthesis of complex molecules.

Mechanism of Boc Protection and Deprotection

Understanding the mechanisms of Boc group installation and removal is fundamental to its effective application.

The Boc Group in Action: Key Synthetic Routes to Tetrahydroisoquinolines

The Boc protecting group has proven invaluable in several classical and modern methods for synthesizing the THIQ core.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[6] The use of an N-Boc protected β-arylethylamine offers several advantages:

-

Improved Solubility: The Boc group often enhances the solubility of the starting material in organic solvents.

-

Modulation of Reactivity: While the Boc group is electron-withdrawing and can slightly deactivate the aromatic ring, this effect is often overcome by the reaction conditions. More importantly, it prevents side reactions at the nitrogen atom.

-

Facilitation of Asymmetric Synthesis: The Boc group is frequently employed in asymmetric variants of the Pictet-Spengler reaction, where chiral catalysts can effectively control the stereochemistry of the newly formed chiral center.[7]

This protocol is a representative example of an N-Boc-protected Pictet-Spengler reaction.

Materials:

-

N-Boc-phenethylamine

-

Paraformaldehyde

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of N-Boc-phenethylamine (1.0 eq) in anhydrous DCM (0.1 M) in a round-bottom flask under an inert atmosphere, add paraformaldehyde (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (2.0 eq) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-1,2,3,4-tetrahydroisoquinoline.

Expected Yield: 80-95%

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, typically phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline, which can then be reduced to the corresponding tetrahydroisoquinoline.[8] While the classical Bischler-Napieralski reaction proceeds with an amide, the use of an N-Boc-β-arylethylcarbamate is also possible, though less common. More frequently, the Boc group is introduced after the formation of the THIQ core via a traditional Bischler-Napieralski/reduction sequence to facilitate further functionalization.[9]

A key consideration is that the strongly acidic and high-temperature conditions of the classical Bischler-Napieralski reaction can be harsh and may not be compatible with sensitive functional groups. However, milder variations have been developed.

Asymmetric Synthesis of Tetrahydroisoquinolines

The quest for enantiomerically pure THIQs is of paramount importance in drug development. The Boc group plays a crucial role in many asymmetric synthetic strategies.

Chiral Brønsted acids or chiral thiourea catalysts have been successfully employed to catalyze the Pictet-Spengler reaction of N-Boc protected tryptamines and other β-arylethylamines, affording THIQs with high enantioselectivity.[7] The Boc group is essential in these reactions as it modulates the nucleophilicity of the amine and provides a handle for the chiral catalyst to control the stereochemical outcome of the cyclization.

Representative Data for Asymmetric Pictet-Spengler Reactions:

| Aldehyde Substrate | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| Various aromatic aldehydes | Chiral Thiourea | Toluene | -30 | 75-95 | 85-98 | [7] |

| Heterocyclic carboxaldehydes | Chiral Squaramide/Brønsted Acid | Toluene | 25 | 60-90 | 80-95 | [10] |

Another powerful strategy involves the asymmetric hydrogenation of an imine or enamine precursor to the THIQ. In many cases, an N-Boc protected amino ketone or amino aldehyde is cyclized in situ to form an iminium ion, which is then asymmetrically reduced using a chiral transition metal catalyst (e.g., Iridium or Ruthenium complexes). The Boc group can be removed during the reaction sequence or in a subsequent step. This one-pot deprotection/cyclization/asymmetric hydrogenation sequence provides a highly efficient route to chiral THIQs.[9]

Directing Effects of the N-Boc Group in THIQ Functionalization

Once the N-Boc-THIQ core is synthesized, the Boc group can exert significant influence over the regioselectivity of subsequent functionalization reactions.

Directed ortho-Metalation (DoM)

The carbamate functionality of the Boc group is a powerful directing group for ortho-lithiation.[11] Treatment of an N-Boc-THIQ with a strong base like n-butyllithium or sec-butyllithium can lead to deprotonation at the C1 or C8 position, depending on the substitution pattern and reaction conditions. The resulting organolithium species can then be trapped with various electrophiles to introduce substituents at these positions with high regioselectivity.[12] This strategy provides a versatile method for the synthesis of 1- and 8-substituted THIQs.

Studies have shown that the regioselectivity of lithiation (C1 vs. C3 in a 3-substituted THIQ, for example) can be influenced by temperature, which affects the rotational barrier of the Boc group's carbamate.[12] This provides an additional layer of control for the synthetic chemist.

Electrophilic Aromatic Substitution on the Phenyl Ring

The N-Boc group influences electrophilic aromatic substitution on the fused benzene ring. As a carbamate, the nitrogen lone pair can participate in resonance, donating electron density to the aromatic ring. This makes the N-Boc group an activating, ortho, para-director. However, the carbonyl group of the carbamate is electron-withdrawing through induction. The overall effect is that the N-Boc group is a moderately activating ortho, para-director. This means that incoming electrophiles will preferentially substitute at the C5 and C7 positions of the THIQ ring system.

Comparative Analysis: Boc vs. Cbz and Fmoc in THIQ Synthesis

The choice of a nitrogen protecting group is a critical strategic decision in any synthetic plan. While Cbz and Fmoc are also widely used, the Boc group offers distinct advantages in the context of THIQ synthesis.

| Protecting Group | Deprotection Conditions | Key Advantages in THIQ Synthesis | Potential Limitations in THIQ Synthesis |

| Boc | Acidic (TFA, HCl) | Orthogonal to Cbz and Fmoc; stable to many organometallic reagents used in functionalization; generally high yields in protection/deprotection. | Harsh acidic deprotection can be incompatible with very acid-sensitive functional groups. |

| Cbz | Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions; orthogonal to Boc and Fmoc. | Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups); catalyst poisoning can be an issue. |

| Fmoc | Basic (e.g., Piperidine) | Mild deprotection conditions; orthogonal to Boc and Cbz. | Base-labile protecting groups on other parts of the molecule would be cleaved simultaneously; potential for side reactions with the dibenzofulvene byproduct. |

For many THIQ syntheses, particularly those involving subsequent functionalization with organometallic reagents or requiring orthogonality with base-labile groups, the Boc group emerges as the superior choice.

Conclusion: The Boc Group as a Strategic Asset

The tert-butoxycarbonyl protecting group is more than just a placeholder in tetrahydroisoquinoline synthesis; it is a strategic tool that enables chemists to navigate complex synthetic landscapes with precision and efficiency. Its robust nature, coupled with its mild, acid-labile deprotection, provides the orthogonality necessary for multi-step syntheses. Furthermore, its ability to direct subsequent functionalization reactions, such as ortho-metalation, opens up avenues for the creation of diverse and complex THIQ libraries. For researchers and drug development professionals, a thorough understanding of the role and application of the Boc group is essential for the successful synthesis of the next generation of tetrahydroisoquinoline-based therapeutics.

References

- 1. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines [mdpi.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tunable and Cooperative Catalysis for Enantioselective Pictet-Spengler Reaction with Varied Nitrogen-Containing Heterocyclic Carboxaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

The Pictet-Spengler Condensation: A Technical Guide to Isoquinoline Synthesis for Drug Discovery Professionals

Abstract

The Pictet-Spengler reaction stands as a cornerstone in synthetic organic chemistry, providing a robust and efficient pathway to the tetrahydroisoquinoline core, a privileged scaffold in a multitude of natural products and pharmaceuticals.[1][2] Discovered in 1911 by Amé Pictet and Theodor Spengler, this acid-catalyzed cyclization of a β-arylethylamine with a carbonyl compound has evolved significantly, now encompassing asymmetric variations and a broad substrate scope.[3][4] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the Pictet-Spengler condensation. We will delve into the reaction's mechanistic underpinnings, explore critical process parameters, discuss modern catalytic systems, and present a detailed, field-proven experimental protocol. Furthermore, we will highlight its strategic application in the synthesis of complex, biologically active molecules, thereby underscoring its enduring relevance in medicinal chemistry and drug discovery.[5][6]

The Strategic Importance of the Isoquinoline Scaffold in Medicinal Chemistry

The isoquinoline and its reduced form, tetrahydroisoquinoline (THIQ), are prevalent structural motifs in a vast array of biologically active compounds.[2] Their rigid, three-dimensional architecture provides an excellent framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. From the potent analgesic properties of morphine to the smooth muscle relaxant effects of papaverine, isoquinoline alkaloids have a long and storied history in medicine.[7] In modern drug discovery, the THIQ scaffold is a key component in numerous therapeutic agents, including antihypertensives like quinapril and orexin receptor antagonists such as almorexant.[5][7] The Pictet-Spengler reaction offers one of the most direct and versatile methods for constructing this valuable heterocyclic system.[1]

Core Principles and Mechanism of the Pictet-Spengler Reaction

The classical Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone under acidic conditions to yield a tetrahydroisoquinoline.[8][9] The reaction proceeds through a well-defined, stepwise mechanism that is crucial for understanding and optimizing the transformation.

Mechanistic Deep Dive: A Step-by-Step Analysis

The driving force of the reaction is the formation of a highly electrophilic iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution.[4]

-

Imine/Iminium Ion Formation: The reaction initiates with the condensation of the β-arylethylamine and the carbonyl compound to form a Schiff base (imine). Under acidic catalysis, the nitrogen of the imine is protonated to generate a highly reactive iminium ion.[10][11] The choice of acid catalyst is critical here; protic acids like HCl or H₂SO₄, or Lewis acids such as BF₃·OEt₂ are traditionally used.[12] The causality behind acid catalysis lies in its ability to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the amine.[3]

-

Intramolecular Cyclization (Electrophilic Aromatic Substitution): The electron-rich aromatic ring of the β-arylethylamine then acts as a nucleophile, attacking the electrophilic iminium ion in an intramolecular fashion.[3][13] This key C-C bond-forming step, a 6-endo-trig cyclization, leads to a spirocyclic intermediate.[3][13] The rate of this step is significantly influenced by the electronic nature of the aromatic ring; electron-donating groups enhance the nucleophilicity of the ring and facilitate cyclization under milder conditions.[10][14]

-

Rearomatization: The final step involves the loss of a proton from the spirocyclic intermediate to restore the aromaticity of the ring, yielding the final tetrahydroisoquinoline product.[3]

Caption: The mechanistic pathway of the Pictet-Spengler reaction.

Reaction Parameters and Optimization: A Scientist's Perspective

The success of a Pictet-Spengler reaction is highly dependent on the careful selection and control of several key parameters. A systematic approach to optimization is crucial for achieving high yields and purity.

| Parameter | Common Choices & Considerations | Impact on Reaction |

| β-Arylethylamine | Electron-donating groups (e.g., methoxy, hydroxy) on the aromatic ring increase its nucleophilicity and accelerate the reaction.[10][14] | Substrate reactivity, reaction conditions (milder for activated rings) |

| Carbonyl Compound | Aldehydes are generally more reactive than ketones. Formaldehyde is the simplest aldehyde used.[15] | Steric hindrance can affect reaction rates and yields. |

| Catalyst | Protic acids (HCl, H₂SO₄, TFA), Lewis acids (BF₃·OEt₂), and more recently, chiral phosphoric acids for asymmetric variants.[16] | Catalyst choice influences reaction rate and can control stereoselectivity. |

| Solvent | Traditionally protic solvents (methanol, water) are used, but aprotic solvents (dichloromethane, toluene) can offer superior yields in some cases.[12][16] | Affects solubility of reactants and stability of intermediates. |

| Temperature | Can range from room temperature to reflux, depending on the reactivity of the substrates.[12][16] | Higher temperatures can increase reaction rates but may also lead to side product formation or decomposition.[16] |

Troubleshooting Common Issues:

-

Low Yield: Consider increasing the reaction temperature, using a stronger acid catalyst, or employing a more activated β-arylethylamine. Ensure anhydrous conditions if using Lewis acids.

-

Side Product Formation: Over-alkylation can be minimized by careful control of stoichiometry.[12] Lowering the reaction temperature may also reduce the formation of undesired byproducts.

Modern Variants of the Pictet-Spengler Reaction

The classical Pictet-Spengler reaction has been the subject of numerous modifications to expand its scope and utility, particularly in the realm of stereoselective synthesis.

Asymmetric Pictet-Spengler Reaction

The synthesis of enantiomerically pure tetrahydroisoquinolines is of paramount importance in drug development. The asymmetric Pictet-Spengler reaction achieves this through several strategies:

-

Substrate Control: Employing a chiral β-arylethylamine or a chiral aldehyde allows for diastereoselective cyclization.[4]

-

Auxiliary Control: Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of the cyclization.

-

Catalyst Control: The use of chiral Brønsted acids, such as chiral phosphoric acids, has emerged as a powerful tool for enantioselective Pictet-Spengler reactions.[17]

The N-Acyliminium Ion Pictet-Spengler Reaction

A significant advancement is the N-acyliminium ion variant, where the imine is acylated to form a highly reactive N-acyliminium ion.[4] This intermediate is a much stronger electrophile than the corresponding iminium ion, allowing for the cyclization of even unactivated aromatic rings under mild conditions with high yields.[4][18] This powerful modification has been instrumental in the synthesis of complex natural products and pharmaceuticals, such as Tadalafil.[4]

Caption: Key variations of the Pictet-Spengler reaction.

Experimental Protocol: A Validated Step-by-Step Guide

This protocol describes a general procedure for the synthesis of a 1-substituted tetrahydro-β-carboline, a common application of the Pictet-Spengler reaction with tryptamine derivatives.[19][20]

Materials and Reagents

-

Tryptamine derivative (1.0 eq)

-

Aldehyde (1.0-1.2 eq)

-

Anhydrous solvent (e.g., dichloromethane, methanol)[19]

-

Acid catalyst (e.g., trifluoroacetic acid - TFA)[16]

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure

-

Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the tryptamine derivative (1.0 eq) in the chosen anhydrous solvent.[20]

-

Addition of Aldehyde: To the stirred solution, add the aldehyde (1.0-1.2 eq) dropwise at room temperature.[20]

-

Initiation of Reaction: Add the acid catalyst (e.g., TFA, 10 mol%) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by thin-layer chromatography (TLC).[16] The reaction time can vary from a few hours to 24 hours depending on the substrates.[20]

-

Workup: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.[19]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[16]

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.[19]

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tetrahydro-β-carboline.[19]

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques (NMR, Mass Spectrometry).

Applications in Drug Discovery and Total Synthesis

The Pictet-Spengler reaction has been a pivotal tool in the synthesis of numerous complex and biologically significant molecules.

-

Total Synthesis of Natural Products: This reaction is frequently a key step in the total synthesis of indole and isoquinoline alkaloids.[8][21] For instance, the asymmetric Pictet-Spengler reaction was a crucial transformation in the enantiospecific total synthesis of (+)-Vellosimine.[22]

-

Pharmaceuticals: The versatility of the Pictet-Spengler reaction has been leveraged in the industrial synthesis of various drugs. The synthesis of the orexin receptor antagonist almorexant and the oxytocin receptor antagonist retosiban are prominent examples of its application in medicinal chemistry.[5]

-

Combinatorial Chemistry and Library Synthesis: The reaction's reliability and broad substrate scope make it well-suited for solid-phase synthesis and the generation of compound libraries for high-throughput screening.[1][6]

Conclusion

For over a century, the Pictet-Spengler reaction has remained an indispensable tool for the synthesis of tetrahydroisoquinolines and related heterocyclic scaffolds.[8] Its robustness, versatility, and adaptability to modern synthetic challenges, including asymmetric synthesis, ensure its continued prominence in both academic research and industrial drug development. A thorough understanding of its mechanism and the factors influencing its outcome is essential for any scientist working in the field of medicinal chemistry. The continued evolution of this venerable reaction promises to unlock new avenues for the efficient synthesis of the next generation of therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Application of the Asymmetric Pictet-Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. name-reaction.com [name-reaction.com]

- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 8. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. Pictet Spengler synthesis of isoquinoline [quimicaorganica.org]

- 12. benchchem.com [benchchem.com]

- 13. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 14. jk-sci.com [jk-sci.com]

- 15. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

The Tetrahydroisoquinoline Scaffold: A Privileged Framework in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and clinically successful synthetic drugs.[1][2] Its rigid, three-dimensional structure provides an ideal framework for the spatial presentation of pharmacophoric elements, enabling high-affinity and selective interactions with a multitude of biological targets. This technical guide offers a comprehensive exploration of the pharmacological relevance of the THIQ scaffold, delving into its synthesis, diverse therapeutic applications, and the underlying molecular mechanisms of action. We provide detailed experimental protocols, structure-activity relationship (SAR) analyses, and visual representations of key signaling pathways to equip researchers and drug development professionals with the knowledge to effectively leverage this remarkable heterocyclic system in their quest for novel therapeutics.

The Enduring Appeal of the Tetrahydroisoquinoline Scaffold

The THIQ framework is a recurring motif in numerous isoquinoline alkaloids, a large family of natural products with a long history of use in traditional medicine.[3] This natural precedent has inspired medicinal chemists to explore the THIQ scaffold for the development of synthetic therapeutic agents. The scaffold's appeal lies in its conformational rigidity, which reduces the entropic penalty upon binding to a biological target, and its synthetic tractability, allowing for the systematic exploration of chemical space around the core structure.[4][5] Consequently, THIQ derivatives have been successfully developed into drugs for a wide range of diseases, including cancer, cardiovascular disorders, and central nervous system (CNS) ailments.[1][6]

Synthesis of the Tetrahydroisoquinoline Core: Foundational Methodologies

The construction of the THIQ scaffold is primarily achieved through two classical and robust synthetic strategies: the Pictet-Spengler reaction and the Bischler-Napieralski reaction followed by reduction. The choice of method often depends on the desired substitution pattern and the nature of the available starting materials.

The Pictet-Spengler Reaction

This powerful cyclization reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions, to directly afford the THIQ ring system.[7][8] The reaction proceeds through an initial Schiff base formation, followed by an intramolecular electrophilic aromatic substitution.[9]

-

Reaction Setup: To a solution of 2-phenylethanamine (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane), add phenylacetaldehyde (1.1 eq).

-

Acid Catalysis: Add a protic or Lewis acid catalyst (e.g., trifluoroacetic acid, 1.2 eq) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, neutralize the reaction with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 1-benzyl-1,2,3,4-tetrahydroisoquinoline.

Caption: Pictet-Spengler Reaction Workflow.

The Bischler-Napieralski Reaction and Subsequent Reduction

This two-step sequence first involves the cyclodehydration of a β-phenylethylamide using a dehydrating agent (e.g., phosphorus oxychloride or phosphorus pentoxide) to form a 3,4-dihydroisoquinoline intermediate.[10][11] This intermediate is then reduced to the corresponding THIQ.

Step 1: Dihydroisoquinoline Formation

-

Reaction Setup: Dissolve the N-acyl-β-phenylethylamine (1.0 eq) in an anhydrous solvent such as toluene or acetonitrile.

-

Dehydrating Agent: Add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise to the solution at 0 °C.

-

Reaction Conditions: After the addition, reflux the reaction mixture for 2-4 hours, monitoring by TLC.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Basify the aqueous solution with a strong base (e.g., NaOH) and extract the product with an organic solvent.

-

Purification: Dry, filter, and concentrate the organic extracts. The crude dihydroisoquinoline can be used in the next step without further purification or purified by chromatography.

Step 2: Reduction to Tetrahydroisoquinoline

-

Reaction Setup: Dissolve the crude dihydroisoquinoline from the previous step in methanol or ethanol.

-

Reducing Agent: Add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise at 0 °C.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent.

-

Purification: Dry, filter, and concentrate the organic extracts. Purify the crude product by column chromatography to obtain the desired tetrahydroisoquinoline.

Caption: Bischler-Napieralski Reaction Workflow.

Therapeutic Applications in Oncology

The THIQ scaffold is a prominent feature in a number of potent anticancer agents, both from natural sources and synthetic origins.[12][13] These compounds exert their effects through various mechanisms, including the inhibition of tubulin polymerization, modulation of kinase signaling pathways, and induction of apoptosis.[14][15][16]

Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers essential for cell division, making them an attractive target for cancer chemotherapy. Several THIQ-containing natural products, such as noscapine, and synthetic derivatives have been shown to interfere with microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.

-

Reagent Preparation: Prepare a tubulin solution (e.g., from bovine brain) in a suitable buffer (e.g., G-PEM buffer containing a fluorescent reporter like DAPI). Prepare stock solutions of the test compounds and a positive control (e.g., colchicine or paclitaxel) in DMSO.

-

Assay Setup: In a 96-well plate, add the tubulin solution to each well. Then, add the test compounds at various concentrations. Include wells with a positive control and a vehicle control (DMSO).

-

Initiation and Measurement: Initiate polymerization by incubating the plate at 37°C. Measure the fluorescence intensity at regular intervals over a period of 60-90 minutes using a fluorescence plate reader (excitation ~360 nm, emission ~450 nm).

-

Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. The inhibitory effect of the compounds can be quantified by determining the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Modulation of Kinase Signaling Pathways

Dysregulation of protein kinase signaling is a hallmark of many cancers. The THIQ scaffold has been successfully employed to develop inhibitors of various kinases, including cyclin-dependent kinases (CDKs), Rho-associated kinase (ROCK), and components of the PI3K/Akt/mTOR pathway.[4][5][14][15][17][18][19][20][21]

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is frequently observed in cancer. THIQ derivatives have been designed to inhibit key components of this pathway, such as mTOR.[14][15][18][19][20][21]

References

- 1. Tetrahydroisoquinolines functionalized with carbamates as selective ligands of D2 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. Quantitative Structure–Activity Relationship (QSAR) Analysis of Tumor-specificity of 1,2,3,4-Tetrahydroisoquinoline Derivatives | Anticancer Research [ar.iiarjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. organicreactions.org [organicreactions.org]

- 8. Chemicals [chemicals.thermofisher.cn]

- 9. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. acmeresearchlabs.in [acmeresearchlabs.in]

- 11. Neuroprotective effect of rhaponticin against Parkinson disease: Insights from in vitro BV-2 model and in vivo MPTP-induced mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Design, synthesis, and biological evaluation of tetrahydroquinoline derivatives as potential mTOR inhibitors for cancer therapy | Poster Board #209 - American Chemical Society [acs.digitellinc.com]

- 16. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tetrahydroquinoline: an efficient scaffold as mTOR inhibitor for the treatment of lung cancer | CoLab [colab.ws]

- 19. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis | Scilit [scilit.com]

An In-depth Technical Guide to 2-Boc-6-Acetyl-1,2,3,4-tetrahydroisoquinoline: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of tert-butyl 6-acetyl-3,4-dihydro-1H-isoquinoline-2-carboxylate, a key intermediate in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's physicochemical properties, synthesis, analytical characterization, and its role as a versatile building block in the creation of novel therapeutics.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1] This heterocyclic motif is a key component in a variety of alkaloids and has been integral to the development of therapeutics for neurodegenerative disorders, infectious diseases, and cancer.[1][2] The versatility of the THIQ structure allows for substitution at various positions, enabling the fine-tuning of pharmacological properties.

The subject of this guide, 2-Boc-6-Acetyl-1,2,3,4-tetrahydroisoquinoline, is a specifically functionalized derivative designed for further chemical elaboration. The presence of the acetyl group at the 6-position offers a reactive handle for a multitude of chemical transformations, while the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability and controlled reactivity during synthetic manipulations. This strategic combination of functional groups makes it a valuable intermediate for the construction of complex molecular architectures in drug discovery programs.[3]

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₁NO₃ | [4] |

| Molecular Weight | 275.34 g/mol | |

| CAS Number | 1008518-35-1 | [4] |

| IUPAC Name | tert-butyl 6-acetyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | [4] |

| Canonical SMILES | CC(=O)C1=CC=C2CN(C(=O)OC(C)(C)C)CCC2=C1 | [4] |

| Purity | Typically ≥95.0% | [4] |

Molecular Structure Diagram:

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several established methods for constructing the tetrahydroisoquinoline core, followed by functional group manipulations. The most common strategies involve the Pictet-Spengler or Bischler-Napieralski reactions.[5]

A plausible synthetic route would involve the initial construction of a 6-substituted-1,2,3,4-tetrahydroisoquinoline, followed by N-protection and subsequent functionalization of the 6-position.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

This protocol is a representative example based on established chemical principles and may require optimization.

Step 1: Synthesis of 1,2,3,4-Tetrahydroisoquinolin-6-ol

This precursor can be synthesized from a suitable phenethylamine derivative through a Pictet-Spengler reaction with formaldehyde, followed by demethylation if a methoxy-substituted precursor is used.

Step 2: N-Boc Protection of 1,2,3,4-Tetrahydroisoquinolin-6-ol

-

To a solution of 1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide in a mixture of tetrahydrofuran and water, add triethylamine to neutralize the salt.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain tert-butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate.[6]

Causality: The Boc group is introduced to protect the secondary amine from participating in the subsequent electrophilic aromatic substitution reaction (Friedel-Crafts acylation). The basic conditions facilitate the reaction of the amine with (Boc)₂O.

Step 3: Friedel-Crafts Acylation

-

Dissolve tert-butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate in a suitable anhydrous solvent such as dichloromethane.

-

Cool the solution to 0 °C and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

-

Add acetyl chloride dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with ice-water and extract the product.

-

Purify the crude product by column chromatography to yield this compound.

Causality: The Friedel-Crafts acylation introduces the acetyl group onto the aromatic ring. The Lewis acid activates the acetyl chloride, making it a more potent electrophile. The reaction is directed to the position para to the activating alkyl group on the benzene ring of the tetrahydroisoquinoline core.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the tetrahydroisoquinoline ring, the methyl protons of the acetyl group, and the tert-butyl protons of the Boc group. The aromatic protons will likely appear as multiplets in the range of 7.0-8.0 ppm. The protons of the tetrahydroisoquinoline core will appear as multiplets in the aliphatic region (2.5-4.5 ppm). A sharp singlet for the acetyl methyl group is expected around 2.5 ppm, and a singlet for the nine equivalent protons of the Boc group will be observed around 1.5 ppm.

-

¹³C NMR: The spectrum will show distinct signals for all 16 carbon atoms. The carbonyl carbons of the acetyl and Boc groups will be downfield (around 198 ppm and 155 ppm, respectively). The aromatic carbons will resonate in the 120-140 ppm region. The carbons of the tetrahydroisoquinoline aliphatic portion and the tert-butyl group will appear in the upfield region.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion: For the molecular formula C₁₆H₂₁NO₃, the expected monoisotopic mass is 275.1521 g/mol . In electrospray ionization (ESI) mass spectrometry, common adducts would be [M+H]⁺ at m/z 276.1594, [M+Na]⁺ at m/z 298.1413, and [M+K]⁺ at m/z 314.1153.

-

Fragmentation Pattern: The fragmentation in the mass spectrometer would likely involve the loss of the Boc group (100 amu) or cleavage of the acetyl group. Alpha-cleavage adjacent to the nitrogen atom is also a common fragmentation pathway for tetrahydroisoquinolines.

High-Performance Liquid Chromatography (HPLC):

HPLC is a standard technique for assessing the purity of the compound. A reversed-phase HPLC method would be appropriate for this molecule.

Illustrative HPLC Method:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

This method would need to be optimized to achieve baseline separation of the main peak from any impurities.

Applications in Drug Development

This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The acetyl group can be a precursor for various functional groups or can be used in condensation reactions to build more complex structures.

Potential Therapeutic Targets:

The tetrahydroisoquinoline scaffold has been explored for its activity against a variety of targets, including:

-

Enzyme Inhibitors: Derivatives have shown inhibitory activity against enzymes such as HIV-1 reverse transcriptase and integrase.[2]

-

Receptor Ligands: The scaffold is present in molecules that interact with various G-protein coupled receptors (GPCRs).

-

Anticancer Agents: Certain tetrahydroisoquinoline derivatives have demonstrated cytotoxic effects against cancer cell lines.

Workflow for Utilizing the Intermediate in Drug Discovery:

Caption: Workflow for the use of this compound in a drug discovery program.

The acetyl group can be, for instance, reduced to an alcohol, which can then be further functionalized. Alternatively, it can undergo aldol condensation reactions to extend the carbon chain and introduce new stereocenters. The Boc group can be easily removed under acidic conditions to allow for further modification at the nitrogen atom.[1]

Conclusion

This compound is a strategically designed molecule with significant potential in the field of medicinal chemistry. Its well-defined structure, coupled with the versatility of its functional groups, makes it an invaluable building block for the synthesis of novel compounds with potential therapeutic applications. This guide has provided a detailed overview of its properties, a plausible synthetic route, and a framework for its analytical characterization and application in drug discovery. As the quest for new and effective medicines continues, intermediates like this will undoubtedly play a crucial role in the innovation and development of the next generation of therapeutics.

References

- 1. Dynamic NMR and ab initio studies of exchange between rotamers of derivatives of octahydrofuro[3,4-f]isoquinoline-7(1H)-carboxylate and tetrahydro-2,5,6(1H)-isoquinolinetricarboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate | C14H19NO2 | CID 15112489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. ias.ac.in [ias.ac.in]

- 5. rsc.org [rsc.org]

- 6. PubChemLite - Tert-butyl 6-acetyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (C16H21NO3) [pubchemlite.lcsb.uni.lu]

Methodological & Application

Synthesis of 2-Boc-6-Acetyl-1,2,3,4-tetrahydroisoquinoline: An Application Note and Detailed Protocol

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic molecules with a wide spectrum of pharmacological activities.[1][2] THIQ-based compounds have shown promise as anticancer, anti-inflammatory, antiviral, and neuroprotective agents.[1] The functionalization of the THIQ core allows for the fine-tuning of its biological activity, making it a versatile template for drug discovery.[3]

This application note provides a detailed, two-step protocol for the synthesis of 2-Boc-6-acetyl-1,2,3,4-tetrahydroisoquinoline. This compound serves as a valuable intermediate, introducing a ketone functionality at the 6-position, which can be further elaborated to generate a diverse library of novel therapeutic candidates. The synthesis involves the protection of the secondary amine of 1,2,3,4-tetrahydroisoquinoline with a tert-butyloxycarbonyl (Boc) group, followed by a regioselective Friedel-Crafts acylation to introduce the acetyl group onto the aromatic ring.

Synthetic Strategy Overview

The synthesis of this compound is achieved in two sequential steps:

-

Boc Protection: The secondary amine of 1,2,3,4-tetrahydroisoquinoline is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O. This protection is crucial for preventing side reactions at the nitrogen atom during the subsequent electrophilic aromatic substitution.[4]

-

Friedel-Crafts Acylation: The N-Boc protected tetrahydroisoquinoline undergoes a Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to introduce the acetyl group at the 6-position of the aromatic ring.[5]

Caption: Overall synthetic workflow for this compound.

Part 1: Boc Protection of 1,2,3,4-Tetrahydroisoquinoline

Principle and Rationale

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions.[4] The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate, often in the presence of a base to neutralize the acidic byproduct. This protection prevents the nitrogen from acting as a Lewis base and coordinating with the Lewis acid catalyst in the subsequent Friedel-Crafts acylation step.

Experimental Protocol

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,2,3,4-Tetrahydroisoquinoline | 133.19 | 5.00 g | 37.5 mmol |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 8.60 g | 39.4 mmol |

| Triethylamine (Et₃N) | 101.19 | 5.75 mL | 41.3 mmol |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,2,3,4-tetrahydroisoquinoline (5.00 g, 37.5 mmol) and dichloromethane (100 mL).

-

Stir the mixture at room temperature until the starting material is fully dissolved.

-

Add triethylamine (5.75 mL, 41.3 mmol) to the solution.

-

In a separate beaker, dissolve di-tert-butyl dicarbonate (8.60 g, 39.4 mmol) in a minimal amount of dichloromethane and add it dropwise to the reaction mixture over 15 minutes.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash with 1 M HCl (2 x 50 mL), followed by saturated aqueous NaHCO₃ solution (50 mL), and finally with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Boc-1,2,3,4-tetrahydroisoquinoline as a crude product, which can be used in the next step without further purification.

Part 2: Friedel-Crafts Acylation of 2-Boc-1,2,3,4-tetrahydroisoquinoline

Principle and Rationale

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring.[6] In this step, acetyl chloride is activated by the Lewis acid, aluminum chloride, to form a highly electrophilic acylium ion. The electron-rich aromatic ring of the N-Boc-tetrahydroisoquinoline then attacks the acylium ion. The N-Boc group is an ortho, para-director; however, due to steric hindrance at the ortho-positions (C-5 and C-8), the acylation predominantly occurs at the para-position (C-6).

References

- 1. US20020055637A1 - Methods for synthesis of amino-tetrahydroisoquinoline-carboxylic acids - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jk-sci.com [jk-sci.com]

- 5. PubChemLite - Tert-butyl 6-acetyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (C16H21NO3) [pubchemlite.lcsb.uni.lu]

- 6. beilstein-journals.org [beilstein-journals.org]

Application Note: A Comprehensive Protocol for the Friedel-Crafts Acylation of 2-Boc-1,2,3,4-tetrahydroisoquinoline

Introduction: Strategic Acylation of a Privileged Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. The functionalization of this "privileged scaffold" is of paramount importance in drug discovery for modulating pharmacological activity. Friedel-Crafts acylation, a classic yet powerful C-C bond-forming reaction, offers a direct pathway to introduce keto functionalities onto the aromatic ring of the THIQ system. These resulting aryl ketones are versatile intermediates, readily convertible into a wide array of other functional groups and pharmacophores.

This application note provides a detailed protocol for the Friedel-Crafts acylation of 2-Boc-1,2,3,4-tetrahydroisoquinoline. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is crucial. It deactivates the nitrogen, preventing it from coordinating with the Lewis acid catalyst, which would otherwise poison the catalyst and impede the reaction. Furthermore, the electronic nature of the Boc-protected amine influences the regioselectivity of the acylation on the benzene ring. This guide will delve into the mechanistic underpinnings of this reaction, offer a step-by-step experimental procedure, and address potential challenges, providing researchers in drug development with a robust tool for the synthesis of novel THIQ derivatives.

Mechanistic Insights: Directing the Electrophilic Attack

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[1][2] The key steps involve the generation of a highly electrophilic acylium ion, its attack on the electron-rich aromatic ring of the tetrahydroisoquinoline, and subsequent re-aromatization.

-